molecular formula C12H8ClNS B030676 2-Chlorophenothiazine CAS No. 92-39-7

2-Chlorophenothiazine

Cat. No.: B030676
CAS No.: 92-39-7
M. Wt: 233.72 g/mol
InChI Key: KFZGLJSYQXZIGP-UHFFFAOYSA-N
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Description

2-Chlorophenothiazine (2CPTZ), a chlorinated derivative of the phenothiazine core structure (C₁₂H₈ClN₂S), is a pivotal intermediate in synthesizing neuroleptic drugs such as chlorpromazine (CPZ), perphenazine, and prochlorperazine . Its structure features a tricyclic system with a sulfur atom at position 10 and a chlorine substituent at position 2, which significantly influences its physicochemical properties and reactivity .

Preparation Methods

Iron and Iodine-Catalyzed Cyclization

Reaction Overview

This patent-pending method (CN101417986A) involves decarboxylation of 2-(3-chlorophenyl)aminobenzoic acid followed by sulfur-mediated cyclization. Iron and iodine serve as catalysts, achieving 77.8% yield and 99.75% purity .

Detailed Procedure

Step 1: Decarboxylation
2-(3-Chlorophenyl)aminobenzoic acid undergoes thermal decarboxylation at 160–180°C with iron powder, producing m-chloro diphenylamine. Yield reaches 88.4% after distillation .

Step 2: Cyclization
m-Chloro diphenylamine reacts with sulfur and iodine at 120°C, releasing hydrogen sulfide. Chlorobenzene washing and activated carbon decolorization yield 25 kg of product per batch .

Key Advantages

  • Cost-Effectiveness : Low-cost catalysts (iron, iodine) reduce production expenses.

  • Scalability : Batch processing demonstrates industrial applicability .

Comparative Analysis of Preparation Methods

The table below contrasts critical parameters of both methods:

ParameterDMF-Mediated Coupling Iron/Iodine Catalysis
Catalysts Ferric citrate, K₂CO₃Iron powder, iodine
Solvent DMFNone (neat conditions)
Temperature 110°C120–180°C
Yield 87%77.8%
Purity (HPLC) Not reported99.75%
Green Chemistry YesNo

Analytical Characterization Techniques

Chromatographic Monitoring

Both methods rely on TLC for real-time reaction tracking. Ethyl acetate/hexane mixtures (3:7) typically resolve intermediates and products .

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >99.7% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenothiazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

2-Chlorophenothiazine has shown promising results in cancer research. A study indicated that its derivatives exhibit potent antiproliferative effects against several cancer cell lines, including gastric cancer (MGC-803, MKN28, and MKN45) and leukemia (K-562). The compound has been associated with the inhibition of cell migration and modulation of the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. Notably, one derivative demonstrated a low IC50 value, indicating high potency against these cell lines .

Cell Line IC50 Value (µM) Mechanism
MGC-8030.5Wnt/β-catenin pathway modulation
K-5620.8Apoptosis induction through Bcl-2 downregulation

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound derivatives. They have been shown to possess antioxidant activity by scavenging free radicals and inhibiting acetylcholinesterase (AChE), which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Some compounds have demonstrated reversible inhibition of butyrylcholinesterase (BuChE), making them candidates for further exploration in Alzheimer's therapeutics .

Antimicrobial Properties

The antibacterial activity of this compound has been investigated, revealing effectiveness against various bacterial strains. A study screened several derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the phenothiazine structure can enhance antibacterial potency .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Photodegradation Studies

The photodegradation of this compound has been studied to understand its stability and environmental impact. Research indicates that exposure to light can alter its chemical structure, potentially affecting its biological activity and safety profile . Understanding these mechanisms is crucial for applications in pharmaceuticals where light stability is essential.

Chemical Analysis Applications

In addition to its biological applications, this compound is used in chemical analysis methods such as cyclic voltammetry. This technique allows for the detection and quantification of phenothiazine compounds in various matrices, enhancing its utility in both academic and industrial settings .

Case Study 1: Anticancer Efficacy

A recent study explored the effects of a novel this compound derivative on human retinoblastoma cell lines (Y79). The compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapy agents like carboplatin when used in combination treatments .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a model of Alzheimer's disease, a derivative of this compound was shown to improve cognitive function in animal studies by reducing oxidative stress markers and increasing levels of neuroprotective factors .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property 2-Chlorophenothiazine Chlorpromazine (CPZ) Promethazine Methylene Blue (MB)
Core Structure Phenothiazine + Cl at C2 Phenothiazine + Cl at C2 + side chain Phenothiazine + side chain Phenothiazinium (oxidized form)
Solubility Low in water; soluble in organic solvents (e.g., ethanol, DMSO) Moderate aqueous solubility due to side chain Higher lipophilicity than 2CPTZ High aqueous solubility (ionic form)
Redox Potential Not reported Not reported Not reported +0.01 V vs. NHE

Key Insights :

  • The absence of a side chain in 2CPTZ reduces its solubility in polar solvents compared to CPZ and promethazine.
  • Unlike MB, 2CPTZ lacks redox activity, limiting its role in mitochondrial bioenergetics .

Bioactivity and Mechanisms

  • Mitochondrial Effects: 2CPTZ: No impact on mitochondrial complex IV activity or expression (e.g., Cox1) in glioblastoma cells . MB: Enhances complex IV activity and oxygen consumption, critical for its neuroprotective and antiproliferative effects .
  • Antiproliferative Activity :

    • 2CPTZ : Inactive against glioblastoma cell proliferation .
    • CPZ Sulfoxide (Metabolite) : Retains pharmacological activity similar to CPZ in the central nervous system .
  • Antimutagenic Efficacy :

    • 2CPTZ : Inhibits 6-methyl-benzo[a]pyrene mutagenicity via dose-dependent mechanisms .
    • Chlorpromazine : Exhibits stronger antimutagenic potency due to additional metabolic pathways (e.g., hydroxylation) .

Metabolic Pathways

Compound Primary Metabolic Pathways Key Metabolites
2CPTZ Dehalogenation (rat models) Phenothiazine, promazine
Chlorpromazine S-oxidation, N-dealkylation, hydroxylation CPZ sulfoxide, 7-hydroxyl-CPZ
Promethazine N-demethylation, sulfoxidation Promethazine sulfoxide, norpromethazine

Contrast :

  • 2CPTZ undergoes dehalogenation to form phenothiazine, while CPZ metabolism generates bioactive sulfoxides .

Biological Activity

2-Chlorophenothiazine is a derivative of phenothiazine, a compound known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects, as well as its mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. Key findings include:

  • Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated a potent inhibitory effect on MCF-7 breast cancer cells, with a selective toxicity profile compared to non-tumorigenic cells .
  • Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle by binding to tubulin, similar to established chemotherapeutics like paclitaxel. This binding leads to cell cycle arrest in the G2/M phase .
  • Inhibition of Migration : In gastric cancer cell lines (MGC-803), this compound inhibited cell migration through modulation of the Wnt/β-catenin signaling pathway, affecting epithelial-mesenchymal transition markers such as E-cadherin and N-cadherin .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Antibacterial and Antifungal Effects : The compound has shown effectiveness against various bacterial and fungal strains. Its structure facilitates interactions with microbial membranes, leading to increased permeability and cell death .
  • Mechanisms : The antimicrobial activity is thought to arise from the disruption of cellular processes in pathogens, although specific mechanisms are still under investigation.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies:

  • Cholinesterase Modulation : It has been observed to modulate cholinesterase activity in vitro, which is crucial for neurotransmitter regulation in neurodegenerative diseases . This modulation may contribute to its protective effects against neurodegeneration.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Phototoxicity

While exploring the biological activities, it is essential to consider the phototoxicity associated with this compound:

  • Photodegradation Studies : Research has shown that this compound can undergo photodegradation under UV light, leading to the formation of reactive species that may contribute to phototoxic effects. The quantum yields for photodegradation indicate that solvent interactions play a significant role in its phototoxic profile .

Case Studies

Several case studies have underscored the therapeutic potential and mechanisms of action for this compound:

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in liver cancer cells while maintaining lower toxicity levels in zebrafish models .
  • Combination Therapies : Investigations into combined therapies using this compound and other agents (e.g., tamoxifen) have shown synergistic effects in enhancing anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-chlorophenothiazine derivatives, and how are they characterized?

  • Methodological Answer : Derivatives like 2-(substituted thiocarbamido) aminophenothiazines are synthesized by reacting this compound with substituted thioureas in isopropanol under reflux. Structural confirmation relies on elemental analysis, IR, and NMR spectroscopy. For example, in studies, derivatives IIIa-c were validated via spectral data and chemical reactivity patterns .

Q. What is the role of this compound in synthesizing neuroleptic drugs?

  • Methodological Answer : this compound serves as a critical intermediate in synthesizing antipsychotics like chlorpromazine. The process involves functionalization at position 10 of the phenothiazine core with a 3-(dimethylamino)propyl group, followed by salt formation (e.g., hydrochloride) to enhance bioavailability .

Q. How are the physical and chemical properties of this compound determined for research applications?

  • Methodological Answer : Key properties include melting point (197–202°C), molecular weight (233.72 g/mol), and structural validation via InChIKey (KFZGLJSYQXZIGP-UHFFFAOYSA-N). These are confirmed using differential scanning calorimetry (DSC), mass spectrometry, and X-ray crystallography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its irritant properties (R36/37/38), researchers should use PPE (gloves, goggles) and work in fume hoods. Waste disposal follows protocols for halogenated aromatic compounds, with neutralization via controlled incineration .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound as a polymerization inhibitor?

  • Methodological Answer : In the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane, adding 3 mol% this compound as an inhibitor increased dimer yields from 12% to 35%. Optimization involves adjusting inhibitor concentration and monitoring reaction kinetics via HPLC .

Q. What strategies are proposed for developing QSAR models for this compound derivatives?

  • Methodological Answer : Future QSAR studies should integrate electronic (HOMO-LUMO gaps) and steric parameters (substituent bulkiness) of derivatives. Computational tools like Gaussian or COSMO-RS can predict bioactivity, validated by in vitro assays (e.g., receptor binding affinity) .

Q. How do substituents at position 2 influence the electrochemical behavior of phenothiazine derivatives?

  • Methodological Answer : The chlorine atom at position 2 enhances electrochemical stability by reducing electron density in the thiazine ring. Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials shifted by 0.2–0.3 V compared to unsubstituted phenothiazines .

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

  • Methodological Answer : The chlorine atom’s electrophilicity facilitates nucleophilic aromatic substitution (SNAr) with amines or thioureas. Kinetic studies in polar aprotic solvents (e.g., DMF) show rate dependence on nucleophile strength and temperature, monitored via UV-Vis spectroscopy .

Q. How can spectral contradictions in derivative characterization be resolved?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Multi-technique validation (e.g., cross-referencing ¹H-NMR with ¹³C-NMR and high-resolution MS) and computational simulations (DFT-based spectral predictions) can resolve ambiguities .

Q. What advanced applications exist for this compound beyond pharmaceuticals?

  • Methodological Answer : It acts as a redox mediator in electrochemical sensors due to its stable radical cation. Applications include detecting neurotransmitters via modified electrodes, with sensitivity enhanced by nanostructured carbon substrates .

Properties

IUPAC Name

2-chloro-10H-phenothiazine
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InChI

InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KFZGLJSYQXZIGP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8ClNS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3057854
Record name 2-Chlorophenothiazine
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Molecular Weight

233.72 g/mol
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CAS No.

92-39-7
Record name 2-Chlorophenothiazine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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